molecular formula C12H16BBrClNO2 B12954664 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine CAS No. 1010101-10-6

6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine

Cat. No.: B12954664
CAS No.: 1010101-10-6
M. Wt: 332.43 g/mol
InChI Key: ASOQZIGEKDHUEB-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine is a complex organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds, characterized by a six-membered ring containing one nitrogen atom. This particular compound is notable for its bromine, chlorine, and boronate ester functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine typically involves multi-step organic reactions. One common method includes:

    Halogenation: Introduction of bromine and chlorine atoms into the pyridine ring.

    Methylation: Addition of a methyl group to the pyridine ring.

    Borylation: Formation of the boronate ester group using a suitable boron reagent, such as bis(pinacolato)diboron, under palladium-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The halogen atoms (bromine and chlorine) can undergo nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the boronate ester group.

    Coupling Reactions: The boronate ester group makes it suitable for Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Palladium Catalysts: Used in coupling reactions, often with bases like potassium carbonate.

Major Products

    Substituted Pyridines: Resulting from nucleophilic substitution.

    Oxidized or Reduced Derivatives: Depending on the specific reaction conditions.

    Coupled Products: From Suzuki-Miyaura reactions, forming new carbon-carbon bonds.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Catalysis: Employed in catalytic processes due to its boronate ester group.

Biology and Medicine

    Drug Development: Potential use in the development of new therapeutic agents.

    Biological Probes: Utilized in the design of probes for biological studies.

Industry

    Material Science: Application in the development of new materials with specific properties.

    Agriculture: Used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine depends on its specific application. In catalytic processes, the boronate ester group facilitates the formation of new bonds. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-chloro-4-methylpyridine: Lacks the boronate ester group.

    4-Bromo-2-chloro-3-methylpyridine: Similar structure but different substitution pattern.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine: Lacks the halogen atoms.

Uniqueness

The presence of both halogen atoms and the boronate ester group in 6-Bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-pyridine makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

1010101-10-6

Molecular Formula

C12H16BBrClNO2

Molecular Weight

332.43 g/mol

IUPAC Name

6-bromo-2-chloro-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C12H16BBrClNO2/c1-7-8(6-9(14)16-10(7)15)13-17-11(2,3)12(4,5)18-13/h6H,1-5H3

InChI Key

ASOQZIGEKDHUEB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2C)Cl)Br

Origin of Product

United States

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